2,3-Dichloro-4-methylmandelic acid
Overview
Description
2,3-Dichloro-4-methylmandelic acid: is an organic compound that belongs to the class of mandelic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to the aromatic ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-methylmandelic acid typically involves the chlorination of acetophenone followed by hydrolysis. The process begins with the chlorination of acetophenone in the presence of chlorine gas and glacial acetic acid, resulting in the formation of dichloroacetophenone. This intermediate is then subjected to hydrolysis using sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-methylmandelic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aromatic ring can undergo reduction reactions to form different substituted compounds.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted mandelic acids.
Scientific Research Applications
2,3-Dichloro-4-methylmandelic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-methylmandelic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atoms and methyl group contribute to the compound’s reactivity and specificity in binding to target sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Mandelic Acid: The parent compound with a similar structure but without the chlorine and methyl substitutions.
2,3-Dichloromandelic Acid: Similar to 2,3-Dichloro-4-methylmandelic acid but lacks the methyl group.
4-Methylmandelic Acid: Contains a methyl group but no chlorine atoms.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(2,3-dichloro-4-methylphenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-3-5(7(11)6(4)10)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLSYSIJUUOOCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C(=O)O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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